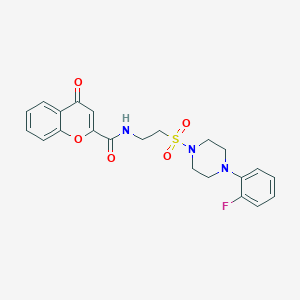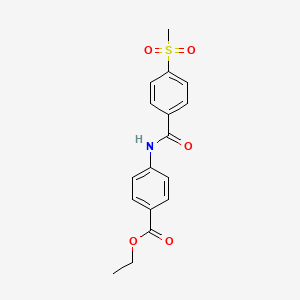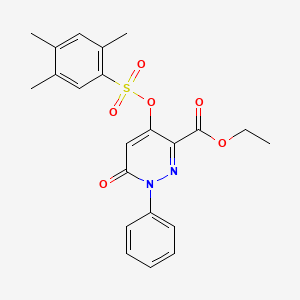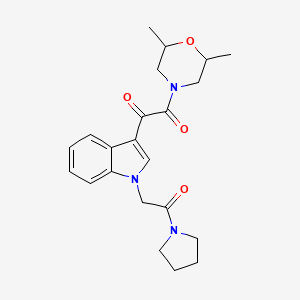
1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
- Kumar et al. (2013) conducted a study on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including those similar to the compound . They evaluated these compounds for their anticancer activity against various cancer cell lines (Kumar, S., Kumar, N., Roy, P., & Sondhi, S. (2013)).
Antiviral Activity
- Ivashchenko et al. (2014) synthesized derivatives, including ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates, to study their antiviral activity against various viruses like influenza A and hepatitis C (Ivashchenko, A., Yamanushkin, P., Mit’kin, O. D., Kisil’, V., Korzinov, O., Vedenskii, V. Y., Leneva, I., Bulanova, E. A., Bychko, V. V., & Okun, I. (2014)).
Chemical Synthesis and Structural Analysis
- A study by Luo et al. (2019) involved the synthesis of a mecarbinate derivative similar to the compound . They performed single crystal X-ray analysis and other theoretical studies on the structure of the compound (Luo, D.-Y., Ma, L., Zhou, Z., & Huang, Z.-y. (2019)).
Corrosion Inhibition Properties
- Das et al. (2017) investigated cadmium(II) Schiff base complexes, including 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, for their corrosion inhibition properties on mild steel (Das, M., Biswas, A., Kundu, B. K., Mobin, S., Udayabhanu, G., & Mukhopadhyay, S. (2017)).
Electroluminescent Layer Applications
- Dobrikov et al. (2011) synthesized new low-molecular weight compounds, including 2-(6-hydroxyhexyl)-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, for potential application in organic light-emitting devices (Dobrikov, G., Dobrikov, G., & Aleksandrova, M. (2011)).
HIV-1 Attachment Inhibition
- Wang et al. (2009) explored azaindole derivatives, including 1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, as inhibitors of HIV-1 attachment, advancing some compounds to clinical studies (Wang, T., Yin, Z., Zhang, Z., Bender, J. A., Yang, Z., Johnson, G., Yang, Z., Zadjura, L., D’arienzo, C., DiGiugno Parker, D., Gesenberg, C., Yamanaka, G., Gong, Y., Ho, H., Fang, H., Zhou, N., Mcauliffe, B., Eggers, B. J., Fan, L., Nowicka-Sans, B., Dicker, I., Gao, Q., Colonno, R., Lin, P., Meanwell, N., & Kadow, J. (2009)).
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-15-11-25(12-16(2)29-15)22(28)21(27)18-13-24(19-8-4-3-7-17(18)19)14-20(26)23-9-5-6-10-23/h3-4,7-8,13,15-16H,5-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGZPMWAURIMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
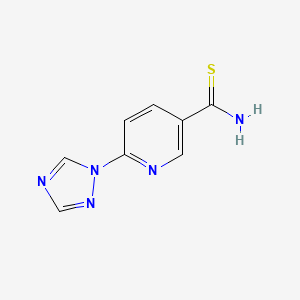
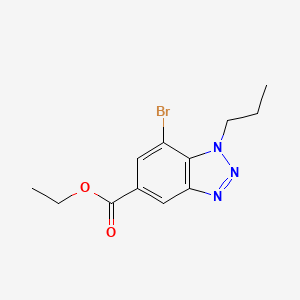
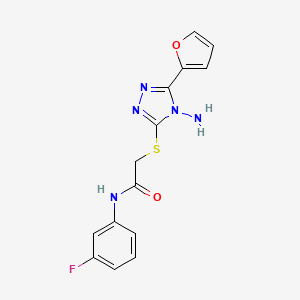
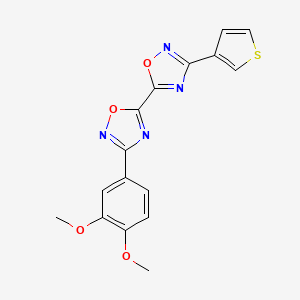
![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2419838.png)
![N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2419840.png)
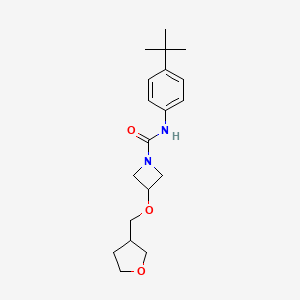
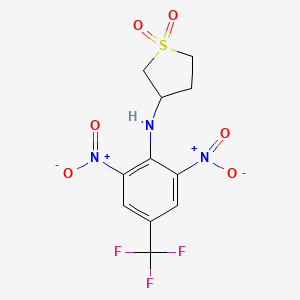
![N-(4-chloro-3-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2419845.png)

